molecular formula C21H17FN4O2 B2369309 N-(3-fluoro-4-methylphenyl)-5-methyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide CAS No. 921880-30-0

N-(3-fluoro-4-methylphenyl)-5-methyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide

Cat. No. B2369309
CAS RN: 921880-30-0
M. Wt: 376.391
InChI Key: CLBKXUFPTALYMG-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of a compound can be determined using various techniques such as X-ray crystallography, NMR spectroscopy, and computational methods. Unfortunately, the specific molecular structure analysis for the requested compound is not available in the retrieved resources .


Chemical Reactions Analysis

The chemical reactions involving the compound would depend on its functional groups and the reaction conditions. Unfortunately, the specific chemical reactions analysis for the requested compound is not available in the retrieved resources .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include parameters such as molecular weight, solubility, melting point, boiling point, and spectral data. Unfortunately, the specific physical and chemical properties for the requested compound are not available in the retrieved resources .

Scientific Research Applications

Synthesis and Characterization

The development and synthesis of novel chemical compounds often target improvements in pharmacological properties and biological activities. For instance, the synthesis and evaluation of derivatives similar to the compound have led to candidates with potential as potassium-competitive acid blockers, highlighting the importance of substituent variation for enhanced in vivo activity and physicochemical properties (Palmer et al., 2007). Similar studies have aimed at discovering selective and orally efficacious inhibitors for kinase superfamily members, focusing on the structural modifications for improved solubility and selectivity (Schroeder et al., 2009).

Biological Activities

Research into structurally related compounds has explored their potential biological activities. Studies have shown that certain pyrazolo[3,4-d]pyrimidines possess distinct inhibitory effects on cancer cell proliferation, suggesting their utility in developing anticancer therapies (Liu et al., 2016). Additionally, novel pyrazolopyrimidines derivatives have been evaluated as anticancer and anti-5-lipoxygenase agents, indicating a broad spectrum of potential therapeutic applications (Rahmouni et al., 2016). Another study focused on the synthesis of pyrazolo[1,5-a]pyrimidine derivatives, highlighting their cytotoxic activity against cancer cells, thereby underscoring the potential of such compounds in cancer research (Hassan et al., 2014).

Safety and Hazards

The safety and hazards associated with a compound depend on its toxicity, reactivity, and environmental impact. Unfortunately, the specific safety and hazards information for the requested compound is not available in the retrieved resources .

Future Directions

The future directions for research on a compound can include exploring its potential applications, optimizing its synthesis, and investigating its mechanism of action. Unfortunately, the specific future directions for the requested compound are not available in the retrieved resources .

properties

IUPAC Name

N-(3-fluoro-4-methylphenyl)-5-methyl-3-oxo-2-phenylpyrazolo[4,3-c]pyridine-7-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17FN4O2/c1-13-8-9-14(10-18(13)22)23-20(27)16-11-25(2)12-17-19(16)24-26(21(17)28)15-6-4-3-5-7-15/h3-12H,1-2H3,(H,23,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLBKXUFPTALYMG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2=CN(C=C3C2=NN(C3=O)C4=CC=CC=C4)C)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17FN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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